molecular formula C18H21ClN2O4S B607842 GSK4112 CAS No. 1216744-19-2

GSK4112

Cat. No.: B607842
CAS No.: 1216744-19-2
M. Wt: 396.9 g/mol
InChI Key: WYSLOKHVFKLWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK4112 is an experimental drug developed by GlaxoSmithKline. It acts as an agonist of the nuclear receptor Rev-ErbAα, which plays a crucial role in regulating the circadian rhythm.

Chemical Reactions Analysis

Types of Reactions

GSK4112 undergoes various chemical reactions, including:

    Oxidation: The nitro group in the thiophene ring can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Major Products Formed

Mechanism of Action

GSK4112 functions as an agonist of the nuclear receptor Rev-ErbAα. This receptor is involved in the regulation of circadian rhythms by repressing the transcription of target genes. This compound enhances the recruitment of nuclear receptor co-repressor complexes, including NCoR and HDAC3, to Rev-ErbAα, thereby increasing the repression of target genes . This modulation affects various biological pathways, including gluconeogenesis and inflammatory responses .

Comparison with Similar Compounds

GSK4112 is often compared with other Rev-ErbAα agonists, such as SR9009 and SR8278. While all these compounds target the same receptor, this compound is unique in its ability to reset the circadian clock in a phase-dependent manner . This makes it particularly valuable for studying the temporal aspects of circadian rhythm regulation.

Similar Compounds

This compound’s unique properties and its ability to modulate various biological processes make it a valuable tool in scientific research, particularly in the fields of circadian biology, metabolism, and inflammation.

Properties

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLOKHVFKLWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336675
Record name GSK-4112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216744-19-2
Record name GSK-4112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK4112
Reactant of Route 2
Reactant of Route 2
GSK4112
Reactant of Route 3
Reactant of Route 3
GSK4112
Reactant of Route 4
Reactant of Route 4
GSK4112
Reactant of Route 5
Reactant of Route 5
GSK4112
Reactant of Route 6
Reactant of Route 6
GSK4112

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.